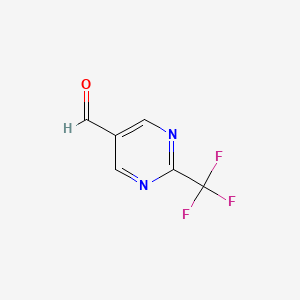

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde

Description

BenchChem offers high-quality 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUDQBASERVUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590789 | |

| Record name | 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304693-66-1 | |

| Record name | 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde (CAS No. 304693-66-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde, a key building block in modern medicinal chemistry. We will explore its synthesis, physicochemical properties, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery.

Introduction: The Significance of the Trifluoromethyl-Pyrimidine Scaffold

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When coupled with the pyrimidine core, a privileged scaffold in medicinal chemistry due to its presence in nucleobases and numerous approved drugs, the resulting trifluoromethyl-pyrimidine motif offers a powerful platform for the discovery of new therapeutic agents. 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde (CAS No. 304693-66-1) emerges as a critical intermediate, providing a reactive aldehyde handle for the elaboration of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective utilization in synthesis.

General Properties

| Property | Value | Source |

| CAS Number | 304693-66-1 | [PubChem][1] |

| Molecular Formula | C6H3F3N2O | [PubChem][1] |

| Molecular Weight | 176.10 g/mol | [PubChem][1] |

| Appearance | White to light yellow solid | [ChemicalBook][2] |

| Boiling Point | 153 °C | [ChemicalBook][2] |

| Density | 1.454 g/cm³ | [ChemicalBook][2] |

| Flash Point | 47 °C | [ChemicalBook][2] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically δ 9-10 ppm) and the two aromatic protons on the pyrimidine ring (typically δ 8-9 ppm).

-

¹³C NMR: The carbon NMR would reveal the presence of the carbonyl carbon (δ > 180 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling), and the carbons of the pyrimidine ring.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be a key identifier.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. Other significant peaks would include C-F stretching bands and aromatic C-H and C=N stretching frequencies.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Manufacturing

The primary synthetic route to 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde involves the reduction of the corresponding ester, ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.

Laboratory-Scale Synthesis Protocol

This protocol is based on established reduction methods for esters to aldehydes.

Reaction Scheme:

Caption: Reduction of the ester to the aldehyde.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., hexanes or toluene) to the reaction mixture while maintaining the temperature at -78 °C. The addition should be dropwise to control the reaction exotherm.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction at -78 °C by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid.

-

Work-up: Allow the mixture to warm to room temperature and stir until two clear layers are formed. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-(trifluoromethyl)pyrimidine-5-carbaldehyde as a solid.

Reactivity and Synthetic Utility

The aldehyde functionality of 2-(trifluoromethyl)pyrimidine-5-carbaldehyde is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack. Common nucleophiles include Grignard reagents, organolithium compounds, and stabilized carbanions.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.[3][4][5][6] This is particularly useful for introducing vinyl groups or extending carbon chains. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[3][4]

Caption: General scheme of a Wittig reaction.

Reductive Amination

Reductive amination is a powerful tool for the synthesis of amines from aldehydes.[7][8][9][10] This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is widely employed in drug discovery for the introduction of diverse amine functionalities.

Caption: Reductive amination workflow.

Applications in Drug Discovery and Medicinal Chemistry

The 2-(trifluoromethyl)pyrimidine moiety is a recurring structural motif in a variety of biologically active compounds. 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde serves as a key starting material for the synthesis of these complex molecules.

Derivatives of trifluoromethyl-pyrimidines have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: The pyrimidine scaffold is central to many anticancer drugs, and the trifluoromethyl group can enhance their efficacy.[11]

-

Antiviral and Antifungal Agents: The unique electronic properties of the trifluoromethyl-pyrimidine core have been exploited in the development of novel antiviral and antifungal compounds.[12]

-

Agrochemicals: This structural motif is also prevalent in modern agrochemicals, highlighting its broad biological relevance.[13]

The aldehyde group of 2-(trifluoromethyl)pyrimidine-5-carbaldehyde allows for its incorporation into larger molecules through the synthetic transformations described above, enabling the exploration of vast chemical space in the quest for new drug candidates.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-(trifluoromethyl)pyrimidine-5-carbaldehyde. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, general guidelines for handling similar aromatic aldehydes and fluorinated compounds should be followed.

Hazard Identification

Based on the safety data for structurally related compounds, 2-(trifluoromethyl)pyrimidine-5-carbaldehyde should be considered:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[16]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[16]

-

Fire Safety: Keep away from open flames and sources of ignition. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[16]

Storage Recommendations

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]

-

Keep away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique combination of a privileged pyrimidine scaffold, a bioisosteric trifluoromethyl group, and a reactive aldehyde handle makes it an attractive starting material for the development of novel therapeutic agents and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

-

PubChem. 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde. Available at: [Link]

-

MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]

-

Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. Available at: [Link]

-

Wikipedia. Wittig reaction. Available at: [Link]

-

University of California, Irvine. Solvent Free Wittig Reactions. Available at: [Link]

-

Chemistry LibreTexts. Wittig Reaction. Available at: [Link]

-

PubMed Central. A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. Available at: [Link]

-

National Institutes of Health. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Available at: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available at: [Link]

-

Beilstein Journals. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Available at: [Link]

-

PubMed. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Available at: [Link]

-

PubMed. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Available at: [Link]

-

New Journal of Chemistry (RSC Publishing). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. Available at: [Link]

-

ResearchGate. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Available at: [Link]

-

National Institutes of Health. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available at: [Link]

Sources

- 1. 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | C6H3F3N2O | CID 17750941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-TRIFLUOROMETHYL-PYRIMIDINE-5-CARBALDEHYDE CAS#: 304693-66-1 [amp.chemicalbook.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde molecular weight

An In-Depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, validated synthesis protocols, handling procedures, and its significant role in the creation of complex, biologically active molecules. This document is designed to be a practical resource, blending established chemical principles with field-proven insights to empower your research and development endeavors.

Core Molecular Profile and Physicochemical Properties

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group onto the pyrimidine scaffold imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity—attributes highly sought after in modern drug design.[1][2] The aldehyde functional group serves as a versatile synthetic handle for constructing more complex molecular architectures.

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source |

| Molecular Weight | 176.10 g/mol | [3][4] |

| Molecular Formula | C₆H₃F₃N₂O | [3][4] |

| CAS Number | 304693-66-1 | [3][4] |

| Appearance | White to light yellow solid | [4] |

| Boiling Point | 153°C | [4] |

| Density | 1.454 g/cm³ | [4] |

| Flash Point | 47°C | [4] |

| IUPAC Name | 2-(trifluoromethyl)pyrimidine-5-carbaldehyde | [3] |

| SMILES | C1=C(C=NC(=N1)C(F)(F)F)C=O | [3] |

| InChIKey | GAUDQBASERVUGM-UHFFFAOYSA-N | [3] |

Synthesis and Purification: A Validated Protocol

The synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is most effectively achieved through the selective reduction of its corresponding ester precursor, ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate. The choice of reducing agent is critical to prevent over-reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation due to its ability to reduce esters to aldehydes at low temperatures, effectively trapping the reaction at the desired oxidation state.

Experimental Protocol: DIBAL-H Reduction of an Ester

This protocol describes the conversion of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate to the target aldehyde.

Step 1: Reactor Preparation and Reagent Dissolution

-

Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq).

-

Dissolve the ester in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Causality: An inert atmosphere is crucial to prevent quenching of the highly reactive DIBAL-H reagent by atmospheric moisture. Anhydrous solvent is mandatory for the same reason.

Step 2: Controlled Cooling

-

Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Causality: The reduction is highly exothermic. Maintaining a low temperature is essential to control the reaction rate, prevent side reactions, and ensure the stability of the intermediate hemiacetal aluminate, which prevents over-reduction to the alcohol.

Step 3: Slow Addition of DIBAL-H

-

Slowly add a solution of DIBAL-H (1.0 M in hexanes, 1.1 eq) to the stirred ester solution via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed -70°C.

-

Causality: A slight excess of DIBAL-H ensures complete conversion of the starting material. Slow addition is paramount for temperature control and selectivity.

Step 4: Reaction Monitoring

-

Stir the reaction mixture at -78°C for 2-3 hours post-addition.[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

Step 5: Reaction Quench

-

Once the reaction is complete, quench it by the slow, dropwise addition of 2.0 M hydrochloric acid (HCl) at -78°C.[4]

-

Allow the mixture to warm gradually to ambient temperature.

-

Causality: The acidic quench hydrolyzes the intermediate and neutralizes the aluminum species, precipitating them as aluminum salts, which facilitates their removal during workup.

Step 6: Extraction and Purification

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or DCM.

-

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude aldehyde via flash column chromatography on silica gel to obtain the final product.

Synthesis Workflow Diagram

Caption: DIBAL-H reduction workflow for aldehyde synthesis.

Safe Handling, Storage, and Disposal

Proper handling and storage are essential for maintaining the integrity of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde and ensuring laboratory safety.

-

Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[5][6] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[5][7] Avoid inhalation of dust and contact with skin and eyes.[6][7]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4] Keep it in a cool, dry place, ideally refrigerated at 2-8°C for long-term stability.[4] It is incompatible with strong oxidizing agents and acids.[7]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[6][7] Do not allow the product to enter drains.

Laboratory Safety Workflow

Caption: Standard safety workflow for handling chemical reagents.

Applications in Drug Discovery and Organic Synthesis

The true value of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde lies in its utility as a versatile intermediate. The trifluoromethyl-substituted pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds investigated for anticancer, antiviral, and antifungal activities.[1][8][9] The aldehyde group provides a reactive site for a wide array of subsequent chemical transformations.

Key Synthetic Transformations:

-

Reductive Amination: The reaction of the aldehyde with a primary or secondary amine, followed by reduction with an agent like sodium triacetoxyborohydride (STAB), is a powerful method for forming C-N bonds and introducing diverse amine-containing side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into alkenes, allowing for carbon chain extension and the synthesis of complex olefinic structures.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions (e.g., Knoevenagel, Aldol) to form new C-C bonds and build molecular complexity.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like sodium chlorite, providing another key functional group for further derivatization (e.g., amide bond formation).

Synthetic Utility Diagram

Caption: Key synthetic pathways from the aldehyde intermediate.

Spectroscopic Characterization Profile

While a dedicated spectrum is not provided, the structural features of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde allow for a confident prediction of its key spectroscopic signatures, based on data from analogous structures.[1]

-

¹H NMR: The spectrum would be characterized by distinct signals for the three aromatic protons on the pyrimidine ring and the aldehyde proton. The aldehyde proton (CHO) would appear as a singlet significantly downfield, typically in the δ 9.5-10.5 ppm range. The pyrimidine protons would appear as singlets or doublets in the aromatic region (δ 7.5-9.5 ppm), with their exact chemical shifts influenced by the electron-withdrawing effects of the aldehyde and trifluoromethyl groups.

-

¹³C NMR: The carbon spectrum would show a highly deshielded signal for the aldehyde carbonyl carbon (C=O) around 185-195 ppm. The carbon of the trifluoromethyl group (-CF₃) would appear as a quartet due to C-F coupling. The four aromatic carbons of the pyrimidine ring would also be visible in the typical aromatic region (120-160 ppm).

-

IR Spectroscopy: The infrared spectrum would be dominated by a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde, typically found between 1690-1715 cm⁻¹. Strong C-F stretching bands would also be prominent in the 1100-1300 cm⁻¹ region.

Conclusion

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and materials science.[10][11] Its unique combination of a metabolically robust, electron-deficient trifluoromethylpyrimidine core and a synthetically versatile aldehyde handle makes it a high-value intermediate. The protocols and data presented in this guide provide a solid foundation for its effective synthesis, safe handling, and strategic application in the development of next-generation chemical entities.

References

-

PubChem. 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde. National Center for Biotechnology Information. [Link]

-

ChemWhat. 5-TrifluoroMethyl-pyriMidine-2-carbaldehyde CAS#: 944900-00-9.[Link]

-

MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.[Link]

- Google Patents.Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives.[Link]

-

PubMed. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents.[Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | C6H3F3N2O | CID 17750941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-TRIFLUOROMETHYL-PYRIMIDINE-5-CARBALDEHYDE CAS#: 304693-66-1 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemscene.com [chemscene.com]

An In-Depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction: Strategic Importance of Fluorinated Pyrimidines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The pyrimidine nucleus, a privileged structure in medicinal chemistry, when functionalized with a trifluoromethyl (-CF3) group, gives rise to a class of building blocks with exceptional utility. This guide focuses on one such key intermediate: 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde.

The trifluoromethyl group is a bioisostere of the methyl group but imparts profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] These attributes make trifluoromethylated compounds, such as the subject of this guide, highly sought-after intermediates for the synthesis of novel therapeutics across a range of disease areas, including oncology, infectious diseases, and neurology.[3][4][5]

This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde for researchers, medicinal chemists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a key building block is fundamental to its effective use in synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₃F₃N₂O | PubChem |

| Molecular Weight | 176.10 g/mol | PubChem |

| Appearance | White to light yellow solid | Chemical Vendor |

| CAS Number | 304693-66-1 | PubChem |

| Boiling Point | 153 °C | Chemical Vendor |

| Density | 1.454 g/cm³ | Chemical Vendor |

Spectroscopic Data Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region corresponding to the protons on the pyrimidine ring, and a downfield singlet for the aldehydic proton, typically above 9.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde (typically >180 ppm). The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet is expected, characteristic of the -CF₃ group.

-

IR Spectroscopy: Key vibrational bands will include a strong C=O stretch for the aldehyde (around 1700-1715 cm⁻¹) and C-F stretching frequencies (around 1100-1300 cm⁻¹).

Synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde: Strategies and Methodologies

The synthesis of this key aldehyde can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Method 1: Formylation of a Metallo-Pyrimidine Intermediate

This is a common and effective strategy for introducing a formyl group onto a heterocyclic ring. The process involves the generation of a nucleophilic organometallic species from a halogenated precursor, which then reacts with a formylating agent.

Workflow Diagram:

Caption: Synthesis via Halogen-Metal Exchange and Formylation.

Detailed Experimental Protocol (Illustrative):

Materials:

-

5-Bromo-2-(trifluoromethyl)pyrimidine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (iPrMgCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 5-bromo-2-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

-

Lithiation/Grignard Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) or iPrMgCl (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the organometallic intermediate.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise to the cold solution, again maintaining the temperature below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere and Anhydrous Conditions: Organolithium and Grignard reagents are highly reactive towards oxygen and water. Failure to maintain anhydrous and inert conditions will result in the quenching of the organometallic intermediate and a significant reduction in yield.

-

Low Temperature (-78 °C): The lithiation/Grignard formation and the subsequent formylation are highly exothermic. Low temperatures are crucial to control the reaction rate, prevent side reactions such as decomposition of the organometallic reagent, and ensure regioselectivity.

-

Choice of Formylating Agent: DMF is a widely used, inexpensive, and effective "C1" electrophile for formylation reactions.

Method 2: Oxidation of the Corresponding Alcohol

If the corresponding alcohol, (2-(trifluoromethyl)pyrimidin-5-yl)methanol, is readily available or easily synthesized, its oxidation provides a direct route to the aldehyde.

Workflow Diagram:

Caption: Synthesis via Oxidation of the Corresponding Alcohol.

Detailed Experimental Protocol (Illustrative using MnO₂):

Materials:

-

(2-(Trifluoromethyl)pyrimidin-5-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM) or Chloroform

Procedure:

-

Reaction Setup: To a solution of (2-(trifluoromethyl)pyrimidin-5-yl)methanol (1.0 eq) in DCM, add activated MnO₂ (5-10 eq by weight).

-

Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with DCM. Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be further purified if necessary.

Causality Behind Experimental Choices:

-

Choice of Oxidant: MnO₂ is a mild and selective oxidizing agent for allylic and benzylic-type alcohols, minimizing the risk of over-oxidation to the carboxylic acid. Other mild oxidants like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can also be employed, but MnO₂ offers the advantage of a simple workup by filtration.

-

Stoichiometry of MnO₂: A large excess of MnO₂ is often required as its activity can vary.

Reactivity and Application as a Synthetic Building Block

The aldehyde functionality of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable precursor for more complex molecular architectures.

Reductive Amination

Reductive amination is a powerful method for synthesizing amines from aldehydes. This two-step, one-pot process involves the initial formation of an imine, which is then reduced in situ to the corresponding amine.

Reaction Scheme: (An illustrative reaction with a generic primary amine)

Workflow Diagram:

Sources

A Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde, a pivotal heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the pyrimidine scaffold imparts unique physicochemical properties that are highly sought after in drug design. This document details the compound's structural and chemical properties, presents a validated synthesis protocol with mechanistic insights, explores its versatile applications in the synthesis of complex pharmaceutical agents, and outlines essential safety and handling procedures. It is intended for researchers, medicinal chemists, and professionals in drug development who utilize fluorinated heterocycles to engineer next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Pyrimidines

The pyrimidine ring is a ubiquitous scaffold in biologically active molecules, forming the core of nucleobases and a multitude of approved drugs.[1][2] Its nitrogen atoms serve as key hydrogen bond acceptors, facilitating interactions with biological targets. In parallel, the field of medicinal chemistry has increasingly leveraged fluorine substitution to fine-tune the properties of drug candidates. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's electronic and physical characteristics.[3]

The introduction of a CF₃ group can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to enzymatic degradation, which can prolong a drug's half-life.[4]

-

Increase Lipophilicity: This can improve a molecule's ability to cross cellular membranes, enhancing bioavailability.[4]

-

Modulate Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, influencing target binding and solubility.

-

Improve Binding Affinity: The CF₃ group can engage in unique, non-covalent interactions with protein targets, potentially increasing potency.

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde emerges as a highly valuable intermediate, combining the proven biological relevance of the pyrimidine core with the pharmacological benefits of the CF₃ group. The aldehyde functionality provides a reactive handle for a wide array of synthetic transformations, making it a cornerstone for building diverse molecular libraries.[5][6]

Physicochemical and Structural Properties

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is a white to light yellow solid at room temperature.[7] Its identity and key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃F₃N₂O | [8][9][10] |

| Molecular Weight | 176.10 g/mol | [8] |

| CAS Number | 304693-66-1 | [7][8][11] |

| IUPAC Name | 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | [8] |

| Appearance | White to light yellow solid | [7] |

| Boiling Point | 153 °C | [7] |

| Density | 1.454 g/cm³ | [7] |

| Flash Point | 47 °C | [7] |

| SMILES | C1=C(C=NC(=N1)C(F)(F)F)C=O | [8] |

| InChIKey | GAUDQBASERVUGM-UHFFFAOYSA-N | [7][8] |

Structurally, the molecule's reactivity is dominated by the electrophilic aldehyde carbon and the electron-deficient pyrimidine ring, a consequence of the two nitrogen atoms and the potent electron-withdrawing CF₃ group. This electronic profile makes the aldehyde highly susceptible to nucleophilic attack, the cornerstone of its synthetic utility.

Synthesis and Purification Protocol

The most common and efficient synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde involves the controlled reduction of its corresponding ester, ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.

Mechanistic Rationale and Experimental Choice

The conversion of an ester to an aldehyde requires a mild reducing agent that can be delivered in a stoichiometric fashion to prevent over-reduction to the primary alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. At low temperatures, such as -78 °C, DIBAL-H coordinates to the ester carbonyl, delivering a single hydride to form a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until acidic workup, preventing a second hydride addition. Dichloromethane (DCM) is an ideal solvent as it is inert to the reaction conditions and has a low freezing point.

Detailed Synthesis Workflow

The following protocol is adapted from established literature procedures.[7]

Caption: Synthesis workflow for 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde.

Step-by-Step Methodology:

-

Preparation: Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add diisobutylaluminum hydride (DIBAL-H, 1.0 M solution in hexanes, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the reaction mixture vigorously at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 2.0 M hydrochloric acid (HCl).

-

Work-up: Allow the mixture to warm to ambient temperature. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Isolation: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel. Characterization and confirmation of the structure are achieved through standard spectroscopic methods:

-

¹H NMR: Expect a singlet for the aldehyde proton (δ 9-10 ppm) and distinct signals for the two aromatic protons on the pyrimidine ring.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group will be observed.

-

¹³C NMR: The spectrum will show a characteristic signal for the aldehyde carbonyl carbon (δ >180 ppm) and other aromatic carbons.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass (176.0197) should be observed.[8]

Applications in Drug Development and Organic Synthesis

The aldehyde group is a versatile functional handle, making 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde a valuable precursor for a wide range of more complex molecules. Its derivatives have been explored for various therapeutic applications, including anticancer and antiviral agents.[4][6]

Caption: Synthetic utility of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields diverse amine derivatives, a common strategy in library synthesis.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the formation of carbon-carbon double bonds, enabling the synthesis of alkene-containing target molecules.

-

Condensation Reactions: Condensation with hydrazines, hydroxylamines, or other bifunctional nucleophiles is a powerful method for constructing novel heterocyclic rings fused to or substituted on the pyrimidine core.

-

Oxidation: Mild oxidation yields the corresponding 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, which can then be converted into amides or esters.[12]

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols are mandatory.

5.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear tight-sealing safety goggles or a face shield.[13][14]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[13][15]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[13][15]

5.2. Handling and First Aid

-

General Handling: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[13][14]

-

In case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13]

-

In case of Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[13]

-

In case of Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[13][15]

-

In case of Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[13][16]

5.3. Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][16]

-

Inert Atmosphere: For long-term stability, storage under an inert gas (Nitrogen or Argon) at 2-8°C is recommended.[7]

-

Incompatibilities: Keep away from strong oxidizing agents.[13][14]

Conclusion

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde stands as a testament to the power of strategic molecular design. It is a synthetically accessible and highly versatile building block that provides a direct route to novel, fluorinated pyrimidine derivatives. Its importance in academic research and industrial drug discovery is well-established, and its utility continues to expand as chemists develop new methodologies to leverage its unique reactivity. This guide serves as a foundational resource for scientists aiming to harness the potential of this key intermediate in the pursuit of innovative chemical and therapeutic solutions.

References

-

PubChem. (n.d.). 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemWhat. (n.d.). 5-TrifluoroMethyl-pyriMidine-2-carbaldehyde. Retrieved from [Link]

-

Szychta, P., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(15), 4619. Retrieved from [Link]

-

Funaki, Y., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(3), 137-147. Retrieved from [Link]

-

Yu, H., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104101. Retrieved from [Link]

-

Sharma, N., & Singh, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 232-235. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)pyrimidine-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(1), 1-20. Retrieved from [Link]

-

Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6296. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. 2-TRIFLUOROMETHYL-PYRIMIDINE-5-CARBALDEHYDE CAS#: 304693-66-1 [amp.chemicalbook.com]

- 8. 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | C6H3F3N2O | CID 17750941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemwhat.com [chemwhat.com]

- 10. guidechem.com [guidechem.com]

- 11. 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | CymitQuimica [cymitquimica.com]

- 12. 2-(Trifluoromethyl)pyrimidine-5-carboxylic | Sigma-Aldrich [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group and the nitrogen-rich pyrimidine core, make it a valuable synthon for the creation of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of targeted therapies. The strategic incorporation of this moiety has been shown to enhance metabolic stability, binding affinity, and cell permeability of drug candidates, underscoring its importance in the design of next-generation pharmaceuticals.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The fundamental properties of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde are summarized below.

IUPAC Name: 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 304693-66-1 | [1] |

| Molecular Formula | C₆H₃F₃N₂O | [1] |

| Molecular Weight | 176.10 g/mol | [1] |

| Canonical SMILES | C1=C(C=NC(=N1)C(F)(F)F)C=O | [1] |

| InChIKey | GAUDQBASERVUGM-UHFFFAOYSA-N | [1] |

| Appearance | White to light yellow solid | |

| Boiling Point | 153 °C | |

| Density | 1.454 g/cm³ |

Synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde

The reliable and scalable synthesis of this key intermediate is crucial for its application in drug discovery programs. A common and efficient method involves the reduction of the corresponding ester.

Synthesis via Reduction of Ethyl 2-(Trifluoromethyl)pyrimidine-5-carboxylate

A widely employed synthetic route is the reduction of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate using a hydride reducing agent, such as diisobutylaluminum hydride (DIBAL-H). This method provides the aldehyde in good yield.

Experimental Protocol:

-

Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 1.1 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of 2.0 M hydrochloric acid.

-

Allow the mixture to warm to ambient temperature.

-

Extract the aqueous mixture with diethyl ether or DCM (3x).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(trifluoromethyl)pyrimidine-5-carbaldehyde.

Causality Behind Experimental Choices: The choice of DIBAL-H as the reducing agent is critical as it is known to reduce esters to aldehydes at low temperatures, minimizing over-reduction to the corresponding alcohol. The low reaction temperature (-78 °C) is essential to control the reactivity of the organoaluminum reagent and prevent side reactions. Anhydrous conditions are necessary as DIBAL-H reacts violently with water.

Diagram 1: Synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde

Caption: Synthesis of the target aldehyde via DIBAL-H reduction.

Reactivity and Chemical Transformations

The aldehyde functional group of 2-(trifluoromethyl)pyrimidine-5-carbaldehyde is a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde can readily undergo this reaction with phosphorus ylides to introduce a carbon-carbon double bond.

Diagram 2: Wittig Reaction of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde

Caption: General scheme for the Wittig olefination.

Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of amines. This reaction involves the initial formation of an imine between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Experimental Protocol (General):

-

To a solution of 2-(trifluoromethyl)pyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent (e.g., dichloroethane, methanol), add the desired primary or secondary amine (1.1 eq).

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq).

-

Stir the reaction mixture at room temperature for 6-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers, concentrate, and purify by column chromatography.

Self-Validating System: The choice of sodium triacetoxyborohydride is key to the success of this one-pot reaction. It is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the intermediate iminium ion, thus driving the reaction to completion.

Diagram 3: Reductive Amination Workflow

Caption: Key steps in the reductive amination process.

Applications in Drug Discovery

The 2-(trifluoromethyl)pyrimidine moiety is a privileged scaffold in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity through favorable interactions with the target protein. This makes 2-(trifluoromethyl)pyrimidine-5-carbaldehyde a highly sought-after building block in the synthesis of kinase inhibitors and other therapeutic agents.

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The pyrimidine core of 2-(trifluoromethyl)pyrimidine-5-carbaldehyde can mimic the adenine ring of ATP, allowing for competitive binding to the ATP-binding site of kinases.

While a direct, publicly available synthesis of a marketed drug from 2-(trifluoromethyl)pyrimidine-5-carbaldehyde is not explicitly detailed, its structural motifs are present in several important kinase inhibitors. For instance, the Janus kinase (JAK) inhibitor Fedratinib (Inrebic®), used for the treatment of myelofibrosis, contains a substituted pyrimidine core.[2][3][4][5] The synthetic strategies for such molecules often involve the construction of the pyrimidine ring or the elaboration of a pre-formed pyrimidine scaffold where a precursor like 2-(trifluoromethyl)pyrimidine-5-carbaldehyde could be a key intermediate.

The development of selective JAK1 inhibitors is an active area of research for the treatment of autoimmune diseases.[6][7] The unique substitution pattern of this aldehyde makes it an attractive starting point for the synthesis of libraries of potential JAK inhibitors.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.5-10.5 ppm.- Two distinct singlets for the pyrimidine ring protons (H-4 and H-6) in the aromatic region (δ 8.5-9.5 ppm). |

| ¹³C NMR | - Aldehyde carbonyl carbon (C=O) signal around δ 185-195 ppm.- Signals for the pyrimidine ring carbons, with the carbon bearing the CF₃ group showing a characteristic quartet due to C-F coupling.- The CF₃ carbon signal appearing at a characteristic chemical shift. |

| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde at approximately 1700-1715 cm⁻¹.- C-H stretching of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.- Strong C-F stretching bands in the region of 1100-1300 cm⁻¹.[8] |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 176.10 g/mol . |

Safety and Handling

No specific safety data sheet (SDS) for 2-(trifluoromethyl)pyrimidine-5-carbaldehyde is publicly available. However, based on the data for structurally related compounds, such as 2-trifluoromethylpyrimidine and other fluorinated aldehydes, appropriate safety precautions should be taken.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off immediately with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion and Future Perspectives

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde has established itself as a valuable and versatile building block in the field of drug discovery. Its utility in constructing complex molecular architectures, particularly those targeting kinases, is well-recognized. The continued exploration of its reactivity will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules. As the demand for targeted therapies with improved pharmacological profiles grows, the strategic use of this and similar fluorinated synthons will remain a key strategy in the medicinal chemist's toolbox.

References

-

PubChem. 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde. National Center for Biotechnology Information. [Link].

-

MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link].

-

ResearchGate. Synthesis of fedratinib (XXIX). [Link].

-

PMC. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. [Link].

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link].

-

PubMed. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes. [Link].

-

PMC. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. [Link].

-

MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link].

-

PubMed. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. [Link].

-

Semantic Scholar. Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. [Link].

-

ResearchGate. FT-IR spectra of compounds 1 and 2. [Link].

-

The Benicewicz Group. Synthesis and Characterization of a New Fluorine-Containing Polybenzimidazole (PBI) for Proton-Conducting Membranes in Fuel Cells. [Link].

-

ResearchGate. Interplay of weak intermolecular interactions in two Schiff's bases with organic fluorine derived from 5-nitrothiophene-2-carboxaldehyde: Crystal structures, DFT calculation and in vitro evaluation of bioactivities. [Link].

-

ResearchGate. Discovery and rational design of 2-aminopyrimidine-based derivatives targeting Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). [Link].

-

Wikipedia. Fedratinib. [Link].

-

HCPLive. PBI-4050 Demonstrates Promising Efficacy Results for IPF Treatment. [Link].

-

ResearchGate. Fedratinib: First Approval. [Link].

-

ResearchGate. Calculated vs . experimental IR spectrum of pyrimidine in CS 2... [Link].

-

ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link].

-

PubMed. Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib. [Link].

-

PMC. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link].

-

NIH. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link].

-

PubMed. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis. [Link].

-

NIH. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link].

-

PMC. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis. [Link].

-

PubChem. Fedratinib. [Link].

-

ResearchGate. 13C NMR spectra of synthesized model compound 4f. [Link].

-

SpectraBase. 5-METHYL-3-PHENYL-7-TRIFLUOROMETHYL-PYRAZOLO-[1,5-A]-PYRIMIDINE - Optional[1H NMR] - Spectrum. [Link].

Sources

- 1. 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | C6H3F3N2O | CID 17750941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fedratinib - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Where to buy 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde

An In-Depth Technical Guide to Sourcing 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde for Advanced Research

Authored by: A Senior Application Scientist

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for sourcing 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde (CAS No: 304693-66-1). The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs, and the introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity.[1][2] Consequently, the reliable procurement of high-quality building blocks like 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is a critical, yet often overlooked, parameter for experimental success and reproducibility. This document moves beyond a simple list of vendors, offering a detailed methodology for supplier evaluation, in-depth analysis of quality control documentation, and a practical protocol for in-house verification of material integrity.

Introduction: The Strategic Importance of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde

2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is a heterocyclic aldehyde that serves as a versatile intermediate in organic synthesis.[3] Its structure combines the biologically significant pyrimidine ring system with a trifluoromethyl (CF₃) group and a reactive aldehyde functional group.

-

The Pyrimidine Core: This nitrogen-containing heterocycle is a fundamental component of nucleobases and is present in a wide array of pharmaceuticals, including anticancer agents and antivirals.[2]

-

The Trifluoromethyl Group: The incorporation of a CF₃ group is a common strategy in modern drug design. It can improve a compound's metabolic stability, lipophilicity, and binding interactions with target proteins.[1]

-

The Carbaldehyde Functionality: The aldehyde group is a synthetic linchpin, enabling a multitude of chemical transformations such as reductive aminations, Wittig reactions, and condensations to build more complex molecular architectures.

Given its utility, sourcing this reagent with verifiable purity is paramount. The presence of even minor impurities can lead to failed reactions, misleading biological data, and months of invalidated work.[4][5]

Commercial Sourcing and Supplier Evaluation

A number of chemical suppliers list 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde in their catalogs. However, availability, purity, and documentation can vary significantly. The following table provides a snapshot of potential suppliers for initial consideration.

| Supplier | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich (Merck) | ≥97% | Varies by region | 304693-66-1 |

| Thermo Scientific Chemicals | 95% | 1 g, 5 g | Not specified, but likely the same |

| Ambeed | 97% | Varies | 304693-66-1 |

| Apollo Scientific (via CymitQuimica) | 96% | 1g, 5g, 10g, 25g | 304693-66-1 |

| Oakwood Chemical | Not specified | Varies | Not specified, but likely the same |

| Matrix Scientific | Not specified | Varies | Not specified, but likely the same |

Disclaimer: This list is not exhaustive and is intended for illustrative purposes. Availability and specifications are subject to change. Researchers should always verify information directly with the supplier.

The process of selecting a supplier should be rigorous and evidence-based. The following workflow illustrates a logical approach to this decision-making process.

Caption: A logical workflow for selecting a chemical reagent supplier.

Deconstructing the Certificate of Analysis (CoA): A Mandate for Quality

A Certificate of Analysis is a formal document that confirms a specific batch (or "lot") of a product meets its predetermined specifications.[6][7] It is the single most important piece of documentation for ensuring the quality of a starting material.[8][9] For a compound like 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde, a researcher should demand a lot-specific CoA and scrutinize the following sections:

-

Product Identification: Verifies the chemical name, CAS number (304693-66-1), and the specific Lot/Batch number you are purchasing.[4][7]

-

Purity Determination: This is the most critical section.

-

Method: Look for robust analytical methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The CoA should specify the method.

-

Result: A purity value, typically >95% or >97%, should be clearly stated. Be wary of CoAs that only state "Conforms to Structure" without a quantitative purity value.

-

-

Identity Confirmation: The CoA must provide evidence that the material in the bottle is indeed the correct molecule.

-

¹H NMR (Proton NMR): The results should be stated as "Conforms to Structure." This analysis verifies the proton environment of the molecule.

-

Mass Spectrometry (MS): The document should show a molecular weight that corresponds to the expected value (approx. 176.10 g/mol ).[10]

-

-

Physical Properties: Data such as melting point and appearance (e.g., "White to Off-White Solid") provide a preliminary check on purity. Significant deviation from expected values can indicate impurities.

A failure in any of these areas can compromise months of research.[4] Therefore, insisting on a comprehensive, lot-specific CoA before purchase is a non-negotiable step in the procurement process.

Protocol: Incoming Reagent Quality Control Verification

Upon receiving the reagent, performing in-house quality control is a self-validating step that ensures the material's integrity before its use in critical experiments.[11][12] This practice is a cornerstone of Good Laboratory Practices (GLPs).[12]

Objective: To confirm the identity and approximate purity of newly received 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde.

Methodology:

-

Physical Inspection:

-

Confirm the container label matches the order and the CoA.

-

Visually inspect the material. It should be a solid. Note any discoloration or heterogeneity.

-

-

Solubility Test (Small Scale):

-

Dissolve a small amount (1-2 mg) in a typical NMR solvent (e.g., CDCl₃ or DMSO-d₆).

-

Note if the material dissolves completely. Insoluble particulates may indicate impurities.

-

-

¹H NMR Spectroscopy:

-

Prepare a sample by dissolving ~5 mg of the compound in ~0.6 mL of a deuterated solvent.

-

Acquire a proton NMR spectrum.

-

Expected Peaks: The spectrum should show characteristic signals for the aldehyde proton (singlet, ~10 ppm) and the two distinct pyrimidine ring protons (doublets or singlets, ~8-9.5 ppm). The integration of these peaks should be in a 1:1:1 ratio. The absence of significant unidentifiable peaks is crucial.

-

-

¹⁹F NMR Spectroscopy:

-

Using the same sample, acquire a fluorine-19 NMR spectrum.

-

Expected Peaks: A single sharp peak should be observed, corresponding to the CF₃ group. The presence of multiple signals in the ¹⁹F spectrum is a red flag for fluorine-containing impurities.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Inject the sample onto an LC-MS system.

-

Expected Results: The LC chromatogram should show one major peak, confirming purity. The corresponding mass spectrum should display the expected molecular ion peak ([M+H]⁺ at m/z ≈ 177.0).

-

The following diagram outlines this essential QC workflow.

Caption: A standard workflow for incoming quality control of chemical reagents.

Conclusion

Sourcing a specialty reagent like 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde requires more than a simple transaction. It is an integral part of the scientific process that directly impacts the validity and reproducibility of research. By adopting a rigorous approach that includes diligent supplier evaluation, critical analysis of the Certificate of Analysis, and a robust in-house QC protocol, researchers can mitigate risks associated with reagent quality and build a solid foundation for their synthetic and drug discovery endeavors. The investment of time in these validation steps is a critical measure to ensure the integrity and success of the overall research project.

References

- Inecta. (2023, October 25). Certificate of Analysis: Ensuring Product Quality and Compliance.

- Chemical Suppliers. (2024, March 23). The Importance of Certificate of Analysis (COA) and Manufacturer's Specification Data Sheet (MSDS).

- Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?.

- Crest Pro-Life. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results.

- ContractLaboratory.com. (2024, October 31). Certificate of Analysis (COA): Understanding Its Importance and Key Components.

- Mar-Kov. (2023, October 5). What Is A Certificate Of Analysis (COA)?.

- Global Market Insights. (2025, August 10). Laboratory Chemical Reagents: Essential Components for Scientific Research, Analytical Chemistry, and Quality Control Operations.

- ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences.

- Fisher Scientific. (n.d.). 2-(Trifluoromethyl)pyridine-5-carboxaldehyde, 95%.

- Dynacare Kasper Laboratories. (n.d.). Quality Control for Chemistry Laboratory.

- Chemistry LibreTexts. (2024, February 10). 6.2: Quality Control.

- PubChem. (n.d.). 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde.

- CymitQuimica. (n.d.). 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde.

- Oakwood Chemical. (n.d.). Pyrimidines Reagents Catalog.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Chem-Impex. (n.d.). 2-(2-Methylphenyl)pyrimidine-5-carbaldehyde.

- Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives.

- Ambeed.com. (n.d.). Directly From The Hive (Building Blocks, Catalysts, Inhibitors).

- Matrix Scientific. (n.d.). Pyrimidines.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)pyrimidine-5-carboxylic.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | 304693-66-1.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.

- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 5. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]

- 6. inecta.com [inecta.com]

- 7. contractlaboratory.com [contractlaboratory.com]

- 8. chemicalsuppliers.co.za [chemicalsuppliers.co.za]

- 9. mar-kov.com [mar-kov.com]

- 10. 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | C6H3F3N2O | CID 17750941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. reagent.co.uk [reagent.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyrimidines

In the landscape of modern medicinal chemistry and agrochemical research, fluorinated heterocyclic compounds have emerged as indispensable building blocks. The strategic incorporation of a trifluoromethyl (-CF3) group into a pyrimidine scaffold often imparts a range of advantageous properties, including enhanced metabolic stability, increased bioavailability, and modulated binding affinities for biological targets.[1][2] 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde (CAS No. 304693-66-1) is a key exemplar of this molecular class, serving as a versatile synthetic intermediate for the development of novel therapeutic agents and other advanced materials. This guide provides an in-depth technical overview of its synthesis, chemical properties, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| Molecular Formula | C6H3F3N2O | PubChem[1] |

| Molecular Weight | 176.10 g/mol | PubChem[1] |

| Appearance | White to light yellow solid | ChemicalBook[3] |

| Boiling Point | 153°C | ChemicalBook[3] |

| Density | 1.454 g/cm³ | ChemicalBook[3] |

| Flash Point | 47°C | ChemicalBook[3] |

| pKa | -3.47 ± 0.22 (Predicted) | ChemicalBook[3] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | ChemicalBook[3] |

Synthesis and Mechanistic Insights

The preparation of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is most commonly achieved through the partial reduction of its corresponding ester, ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate. This transformation is a nuanced process that requires precise control of reaction conditions to prevent over-reduction to the alcohol.

Synthetic Workflow

The overall synthetic strategy involves the construction of the trifluoromethylpyrimidine core followed by the critical reduction step.

Caption: General synthetic workflow for 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde.

The DIBAL-H Reduction: A Detailed Look

The reducing agent of choice for this transformation is Diisobutylaluminium hydride (DIBAL-H). Its bulky nature and electrophilic character are key to achieving the selective reduction of the ester to the aldehyde.[3]

Mechanism of DIBAL-H Reduction

The reaction proceeds through a well-defined mechanism that is critically dependent on low temperatures (typically -78 °C) to stabilize the tetrahedral intermediate.

Caption: Mechanism of DIBAL-H reduction of an ester to an aldehyde.

At the heart of this mechanism is the initial coordination of the electron-deficient aluminum atom of DIBAL-H to the Lewis basic oxygen of the ester's carbonyl group. This coordination activates the carbonyl carbon, making it more susceptible to nucleophilic attack. An intramolecular hydride transfer then occurs, leading to the formation of a tetrahedral intermediate. This intermediate is stable at low temperatures, preventing the elimination of the alkoxy group and subsequent over-reduction. Upon aqueous workup, the intermediate is hydrolyzed to yield the desired aldehyde.